molecular formula C13H14N2O B2965480 N-cyclopropyl-2-(1H-indol-3-yl)acetamide CAS No. 1090398-82-5

N-cyclopropyl-2-(1H-indol-3-yl)acetamide

Cat. No.: B2965480
CAS No.: 1090398-82-5
M. Wt: 214.268
InChI Key: HLBNYBSULXFFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(1H-indol-3-yl)acetamide is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold for drug development.

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as N-cyclopropyl-2-(1H-indol-3-yl)acetamide, have been found to bind with high affinity to multiple receptors, which makes them useful in developing new derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The exact cellular effects of this compound are not well-documented in the literature. Indole derivatives have been shown to have potent anti-proliferative activity against various human cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Indole derivatives have been shown to inhibit influenza A and Coxsackie B4 virus .

Preparation Methods

The synthesis of N-cyclopropyl-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole-3-acetic acid with cyclopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-cyclopropyl-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

N-cyclopropyl-2-(1H-indol-3-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

N-cyclopropyl-2-(1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A natural plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its cyclopropyl group, which can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development .

Properties

IUPAC Name

N-cyclopropyl-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(15-10-5-6-10)7-9-8-14-12-4-2-1-3-11(9)12/h1-4,8,10,14H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBNYBSULXFFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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